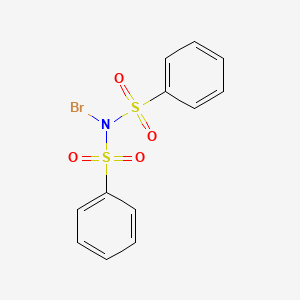
2,2'-Bi-9H-fluorene, 7,7'-dibromo-9,9,9',9'-tetraoctyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- is a complex organic compound that belongs to the family of fluorene derivatives This compound is characterized by its unique structure, which includes two fluorene units connected at the 2,2’ positions, with bromine atoms at the 7,7’ positions and octyl groups at the 9,9,9’,9’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- typically involves several steps:
Bromination of Fluorene: The initial step involves the bromination of fluorene to introduce bromine atoms at the desired positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated fluorene derivatives are then subjected to a coupling reaction to form the bi-fluorene structure. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Alkylation: The final step involves the introduction of octyl groups at the 9,9,9’,9’ positions. This can be achieved through alkylation reactions using octyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 7,7’ positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Polymerization: Catalysts such as palladium or nickel complexes are used in polymerization reactions, often under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include different oxidation states of the compound and reduced derivatives.
Polymerization: Products include conjugated polymers with extended π-conjugation and potential electronic properties.
科学研究应用
2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its conjugated structure and electronic properties.
Materials Science: It is used in the synthesis of advanced materials with specific optical and electronic properties, such as light-emitting materials and semiconductors.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors and detection systems.
Biological Applications:
作用机制
The mechanism of action of 2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- involves its interaction with molecular targets and pathways:
Electronic Properties: The compound’s conjugated structure allows it to participate in electron transfer processes, making it useful in electronic applications.
Molecular Interactions: The presence of bromine and octyl groups can influence the compound’s interactions with other molecules, affecting its reactivity and stability.
Pathways Involved: In biological applications, the compound may interact with cellular components and pathways, influencing processes such as signal transduction and molecular recognition.
相似化合物的比较
Similar Compounds
9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with only one fluorene unit.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar bromination pattern but with dimethyl groups instead of octyl groups.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Contains a spirobifluorene linkage and additional bromine atoms.
Uniqueness
2,2’-Bi-9H-fluorene, 7,7’-dibromo-9,9,9’,9’-tetraoctyl- is unique due to its bi-fluorene structure, which provides extended conjugation and potential for enhanced electronic properties. The presence of octyl groups also imparts solubility and processability advantages, making it suitable for various applications in organic electronics and materials science.
属性
分子式 |
C58H80Br2 |
|---|---|
分子量 |
937.1 g/mol |
IUPAC 名称 |
2-bromo-7-(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C58H80Br2/c1-5-9-13-17-21-25-37-57(38-26-22-18-14-10-6-2)53-41-45(29-33-49(53)51-35-31-47(59)43-55(51)57)46-30-34-50-52-36-32-48(60)44-56(52)58(54(50)42-46,39-27-23-19-15-11-7-3)40-28-24-20-16-12-8-4/h29-36,41-44H,5-28,37-40H2,1-4H3 |
InChI 键 |
BBWBNTSYTUSNGK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(CCCCCCCC)CCCCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)Br)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


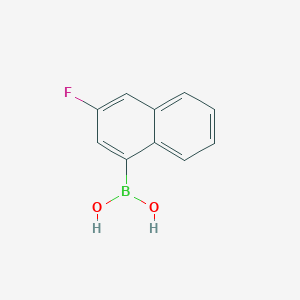
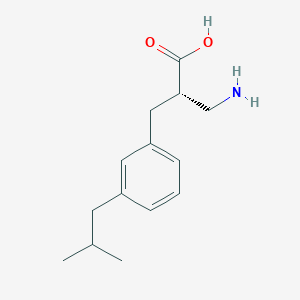

![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)

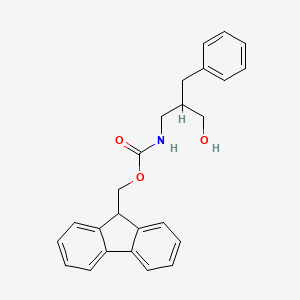
![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
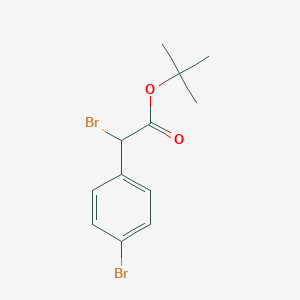
![2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
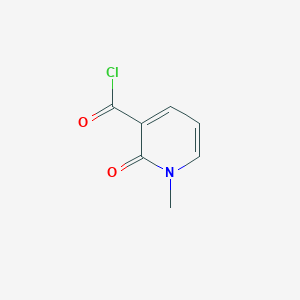
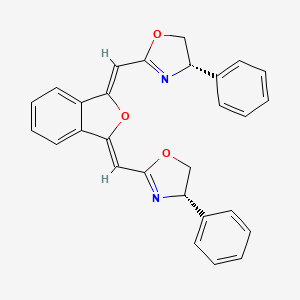
![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
![(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B15221473.png)
